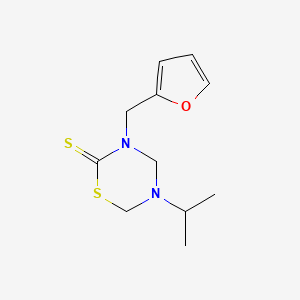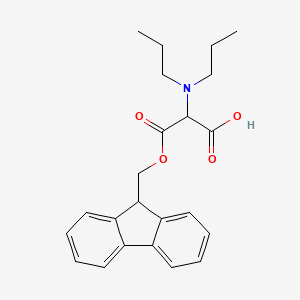
Fmoc-Dipropilglicina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Dipropylglycine is a compound with the CAS Number: 218926-47-7 and a Molecular Weight of 381.47 . It is often used in the field of peptide synthesis .
Synthesis Analysis
Fmoc-Dipropylglycine is synthesized using the Fmoc strategy for solid phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The self-assembly of Fmoc-Dipropylglycine has been studied using combined computational and experimental approaches . All simulations converged to a condensed fibril structure in which the Fmoc groups stack mostly within in the center of the fibril .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . An optimized Fmoc-removal strategy with 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .
Physical And Chemical Properties Analysis
Fmoc-Dipropylglycine has a density of 1.2±0.1 g/cm3 and a boiling point of 576.7±33.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Hidrogeles de Péptidos para Aplicaciones Biomédicas
Fmoc-Dipropilglicina (Fmoc-DPG) forma parte de la clase más amplia de hidrogelantes peptídicos. Estos hidrogeles son materiales tridimensionales formados por redes capaces de encapsular grandes cantidades de agua o fluidos biológicos. Fmoc-FF dipéptido, un pariente cercano de Fmoc-DPG, ha sido ampliamente estudiado por su capacidad para formar hidrogeles en condiciones fisiológicas . Los investigadores han explorado su uso como andamiaje para la ingeniería de tejidos debido a su notable rigidez mecánica, capacidad de ajuste y versatilidad. La organización local de Fmoc-FF se ve profundamente afectada por el método de preparación y las condiciones experimentales, lo que influye en su rigidez, porosidad de la matriz y estabilidad .
Hidrogeles Autoportantes
En un estudio relacionado, se han investigado hidrogeles autoportantes basados en hexapéptidos catiónicos derivados de Fmoc para posibles aplicaciones biomédicas. Estos hidrogeles presentan propiedades prometedoras, que incluyen autoensamblaje, estabilidad mecánica y biocompatibilidad. Los investigadores han explorado su uso como sistemas de administración de fármacos, andamiajes para la cicatrización de heridas y matrices para la ingeniería de tejidos .
Nanoestructuras Supramoleculares
Se pueden fabricar varios materiales de hidrogel biofuncionales en medios acuosos a través del autoensamblaje de derivados peptídicos. Fmoc-DPG, junto con otros péptidos derivados de Fmoc, forma nanoestructuras supramoleculares. Estas nanoestructuras tienen implicaciones para la administración de fármacos, la regeneración de tejidos y el diagnóstico. Comprender su comportamiento de autoensamblaje es crucial para adaptar sus propiedades .
Safety and Hazards
While specific safety data for Fmoc-Dipropylglycine was not found, Fmoc compounds generally require careful handling. For example, Fmoc-Cl is harmful if inhaled and causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling Fmoc compounds .
Direcciones Futuras
Peptide drug development, including Fmoc-Dipropylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptide drugs have been widely used in the prevention, diagnosis, and treatment of various diseases due to their wide indications, high safety, and remarkable efficacy . The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs .
Mecanismo De Acción
Target of Action
The primary target of Fmoc-Dipropylglycine is the amino group of an activated incoming amino acid in the process of peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the amino group, allowing for the activation of the carboxyl group of an amino acid .
Mode of Action
Fmoc-Dipropylglycine interacts with its targets through a two-step mechanism. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base . The removal of the Fmoc group is crucial in order to secure a good quality product in peptide synthesis .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .
Pharmacokinetics
It is known that the fmoc group is stable under various conditions, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of Fmoc-Dipropylglycine is the formation of peptides. The Fmoc group allows for the synthesis of peptides of significant size and complexity . In addition, Fmoc-Dipropylglycine can self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .
Action Environment
The action of Fmoc-Dipropylglycine can be influenced by environmental factors. For instance, the efficiency of the reaction could be affected by side reactions and by-product formation . Moreover, the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides can have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
Análisis Bioquímico
Biochemical Properties
Fmoc-Dipropylglycine, like other Fmoc-modified amino acids, plays a role in biochemical reactions through its ability to form stable gels . The gelation can be induced by either lowering the pH of an aqueous solution of Fmoc-Dipropylglycine or by the addition of water to a solution of Fmoc-Dipropylglycine in a solvent such as DMSO
Cellular Effects
Studies on similar compounds like Fmoc-diphenylalanine have shown that they can have cytotoxic effects at high concentrations
Molecular Mechanism
It is known that the Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions
Temporal Effects in Laboratory Settings
Studies on similar compounds like Fmoc-diphenylalanine have shown that the gel properties can be followed with time
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHDROCXVRQYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218926-47-7 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-propylnorvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218926-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


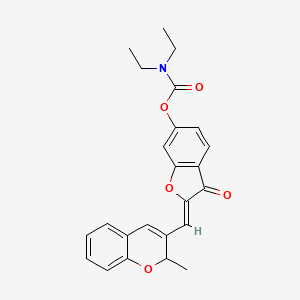
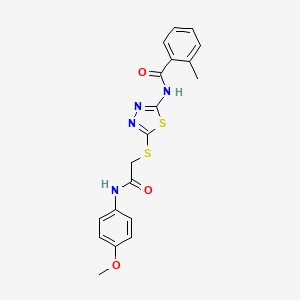

![4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2539435.png)
![N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2539436.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)
![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2539439.png)
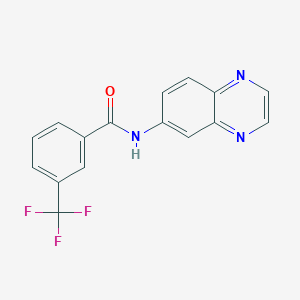
![4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2539442.png)
![4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2539443.png)
![N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2539444.png)
